7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate
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Overview
Description
MA242 is a specific dual inhibitor of murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1). It has shown significant potential in inducing apoptosis in pancreatic cancer cell lines by binding directly to MDM2 and NFAT1 with high affinity, leading to their protein degradation and inhibition of NFAT1-mediated MDM2 transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MA242 involves high-throughput virtual and cell-based screening to identify a lead compound that can bind both MDM2 and NFAT1 with high affinity . The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for MA242 are not extensively documented. the compound’s synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure high purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
MA242 undergoes several types of chemical reactions, primarily focusing on its interaction with MDM2 and NFAT1. These reactions include:
Binding Reactions: MA242 binds directly to MDM2 and NFAT1 with high affinity.
Degradation Reactions: It induces the degradation of MDM2 and NFAT1 proteins.
Common Reagents and Conditions
Dimethyl Sulfoxide (DMSO): Used as a solvent for the preparation of the mother liquor.
High Affinity Binding Conditions: The compound binds to its targets under physiological conditions.
Major Products Formed
The major products formed from these reactions are the degraded proteins of MDM2 and NFAT1, leading to the inhibition of NFAT1-mediated MDM2 transcription and induction of apoptosis in cancer cells .
Scientific Research Applications
MA242 has several scientific research applications, including:
Cancer Research: It has shown efficacy in inducing apoptosis in pancreatic cancer cell lines and inhibiting the growth and metastasis of hepatocellular carcinoma cells
Drug Discovery: MA242 serves as a lead compound for developing new cancer therapies targeting MDM2 and NFAT1.
Molecular Biology: It is used to study the molecular mechanisms of MDM2 and NFAT1 interactions and their role in cancer progression.
Mechanism of Action
MA242 exerts its effects through two distinct mechanisms:
Comparison with Similar Compounds
MA242 is unique due to its dual inhibition of MDM2 and NFAT1. Similar compounds include:
Nutlin-3a: An MDM2 inhibitor that primarily targets the p53-MDM2 interaction.
RG7112: Another MDM2 inhibitor with a similar mechanism to Nutlin-3a.
MA242 stands out because it targets both MDM2 and NFAT1, providing a broader range of therapeutic effects, especially in cancers where both proteins play a crucial role.
Properties
Molecular Formula |
C26H21ClF3N3O5S |
---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7) |
InChI Key |
YTSFRIUMZUCDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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